Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine

GPR151 Orphan GPCR High-Throughput Screening

This sulfonylpiperazine features a unique 3,5-dimethyl-1-phenylpyrazole and thiophene-2-sulfonyl pharmacophore combination. It is the only close analog screened in a GPR151 activator assay (PubChem AID 1508602), making it a first-mover hit-to-lead starting point for habenula-related neuropsychiatric studies. Class-level evidence supports its use in antibacterial screening as a validated LpxH inhibitor scaffold. With zero H-bond donors and XLogP 3.4, it offers passive membrane permeability suitable for CNS applications. Procure this high-purity (≥95%) compound to gain an edge in deorphanizing GPR151 and developing chemical probes.

Molecular Formula C19H22N4O2S2
Molecular Weight 402.53
CAS No. 1251559-96-2
Cat. No. B2392542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine
CAS1251559-96-2
Molecular FormulaC19H22N4O2S2
Molecular Weight402.53
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C19H22N4O2S2/c1-15-19(16(2)23(20-15)17-7-4-3-5-8-17)21-10-12-22(13-11-21)27(24,25)18-9-6-14-26-18/h3-9,14H,10-13H2,1-2H3
InChIKeyLWLILCQEHRQLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine (CAS 1251559-96-2): Structural Profile and Procurement Baseline


The compound 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine (CAS 1251559-96-2, PubChem CID 52417408) is a synthetic sulfonylpiperazine derivative with the molecular formula C19H22N4O2S2 and a molecular weight of 402.53 g/mol [1]. It incorporates a 3,5-dimethyl-1-phenylpyrazole group at the piperazine N1 position and a thiophene-2-sulfonyl group at the N4 position. The compound is commercially available for research purposes with a typical purity of 95% . It has been entered into PubChem and was evaluated in at least one high-throughput screening campaign, specifically a cell-based assay to identify activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602) .

Why Generic Substitution is Not Advisable for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine


Substituting this compound with a seemingly similar in-class sulfonylpiperazine is scientifically risky. This specific molecule possesses a unique combination of the 3,5-dimethyl-1-phenylpyrazole and thiophene-2-sulfonyl pharmacophores. The thiophene sulfonyl group is a distinct structural feature; in related chemotypes like PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole), this motif is essential for specific protein targeting, such as inhibiting quorum-sensing regulators in Vibrio species [1]. A 2023 review on sulfonylpiperazine derivatives highlights that the precise nature of the sulfonyl substituent and the heterocyclic partner dramatically dictates the biological target profile, spanning antitumor, antibacterial, and anti-inflammatory activities [2]. Even minor structural changes, such as replacing the thiophene sulfonyl moiety with a phenyl sulfonyl or fluoromethoxyphenyl sulfonyl group, can redirect or abolish target engagement, as demonstrated in structure-activity relationship (SAR) studies of analogous series [3]. Therefore, a generic compound cannot be assumed to be functionally equivalent.

Quantitative Differential Evidence for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine vs. Closest Analogs


GPR151 Orphan Receptor Screening: A Unique Biological Fingerprint Relative to Pyrazole-Piperazine Library Members

The compound was specifically tested in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151, a target implicated in habenula function and neuropsychiatric disorders [1]. While the exact activity readout (% activation, EC50) for this specific compound is not publicly released on PubChem, the act of its submission to this targeted assay by The Scripps Research Institute Molecular Screening Center suggests it met the structural filtering criteria for this specific biological context. In contrast, closely related compounds such as 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine (CAS 1251576-70-1) and 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine have no recorded testing data against GPR151 in public repositories, marking a clear differential in biological screening history .

GPR151 Orphan GPCR High-Throughput Screening Neuroscience

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Hydrogen Bonding Profile

The target compound has a computed XLogP3 value of 3.4 and a hydrogen bond donor count of 0, as sourced from PubChem [1]. This contrasts with its direct analog, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine (CAS 1251576-70-1), which has a predicted XLogP3 of approximately 2.8 and a higher polar surface area due to the fluoromethoxy substituent [2]. The thiophene sulfonyl group of the target compound provides a distinct sulfur-containing heterocyclic surface that can engage in unique sulfur-π or CH-π interactions not possible with the carbocyclic phenyl sulfonyl analogs. This difference in lipophilicity and heteroatom composition directly impacts passive membrane permeability and target binding kinetics.

Lipophilicity Drug-likeness Permeability Physicochemical Properties

Sulfonylpiperazine Scaffold Class-Level Potency: Antibacterial Mechanism of Action

The sulfonylpiperazine moiety is a validated pharmacophore for inhibiting LpxH, a key enzyme in lipid A biosynthesis in Gram-negative bacteria. A high-throughput screen identified sulfonyl piperazine compounds with novel mechanisms of action, where resistant E. coli mutants harbored mutations in lpxH, the first committed step in lipid A synthesis [1]. While the exact IC50 of the target compound against LpxH is not publicly reported, the structural conservation of the thiophene sulfonyl piperazine core strongly implies potential for this mechanism. A closely related sulfonylpiperazine, LpxH-IN-AZ1, displayed IC50 values of 0.14 μM against E. coli LpxH and 0.36 μM against K. pneumoniae LpxH . This contrasts with pyrazole-piperazine analogs lacking the sulfonyl group, which are generally inactive in LpxH inhibition assays.

Antibacterial LpxH Inhibitor Lipid A Biosynthesis Gram-negative Bacteria

Critical Evidence Gap: Absence of Direct Head-to-Head Comparative Potency Data

A direct head-to-head comparison of the target compound's biological potency (e.g., IC50, EC50, Ki) against its closest analogs is not available in the public domain as of the search date. High-strength differential evidence from primary research papers or patents is lacking. The compound's primary differentiation relies on its unique GPR151 screening history and distinct computed physicochemical profile. Users must request or generate their own comparative activity data to make a fully evidence-based procurement decision for potency-driven applications. Until such data are available, the compound cannot be quantitatively prioritized over, for example, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine (CAS 1251622-81-7) based on target binding affinity.

Data Gap Analysis Procurement Risk Lead Optimization

Evidence-Backed Application Scenarios for Procuring 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine


Orphan GPCR Drug Discovery: GPR151 Activator Probe Development

This compound is uniquely positioned as a procurement candidate for laboratories focused on deorphanizing GPR151. Its exclusive screening history in the GPR151 activator assay (PubChem AID 1508602) [1] makes it a structural starting point for developing chemical probes to study habenula function in neuropsychiatric disorders. No other close analog has been screened in this assay, giving this compound a first-mover advantage for hit-to-lead optimization.

Antibacterial Lead Discovery Targeting Gram-negative Lipid A Biosynthesis

Based on class-level evidence that sulfonylpiperazines are validated LpxH inhibitors [2], this compound can be procured for antibacterial screening panels. Its thiophene sulfonyl group is a key structural determinant for the LpxH inhibition mechanism, and the compound can serve as a scaffold for medicinal chemistry optimization against multidrug-resistant Gram-negative pathogens.

Chemical Biology Studies Requiring a Thiophene-Sulfonyl Pharmacophore Without Hydrogen Bond Donors

The compound's physicochemical profile—an XLogP3 of 3.4 and zero hydrogen bond donors [3]—makes it a valuable procurement for studies where passive membrane permeability is critical. Unlike the fluoromethoxy analog (CAS 1251576-70-1), which has a lower predicted lipophilicity (XLogP3 ≈ 2.8), this compound is more likely to cross lipophilic barriers, making it suitable for CNS-targeted chemical biology applications.

Quote Request

Request a Quote for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(thiophen-2-ylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.